
5-(Chloromethyl)isophthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)isophthalonitrile is an organic compound with the molecular formula C9H5ClN2 It is a derivative of isophthalonitrile, where a chloromethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)isophthalonitrile typically involves the chloromethylation of isophthalonitrile. One common method is the reaction of isophthalonitrile with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the selectivity and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)isophthalonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The nitrile groups can be reduced to amines or oxidized to carboxylic acids under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used for the reduction of nitrile groups.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed for oxidation reactions.
Major Products Formed
Substitution: Formation of substituted derivatives such as 5-(azidomethyl)isophthalonitrile.
Reduction: Formation of 5-(aminomethyl)isophthalonitrile.
Oxidation: Formation of 5-(carboxymethyl)isophthalonitrile.
Scientific Research Applications
5-(Chloromethyl)isophthalonitrile has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and as a building block for drug discovery.
Industry: Used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)isophthalonitrile depends on the specific reactions it undergoes. In substitution reactions, the chloromethyl group acts as an electrophile, reacting with nucleophiles to form new bonds. In reduction reactions, the nitrile groups are converted to amines through the addition of hydrogen atoms, facilitated by a catalyst .
Comparison with Similar Compounds
Similar Compounds
Isophthalonitrile: The parent compound without the chloromethyl group.
Terephthalonitrile: An isomer with nitrile groups in the para position.
Phthalonitrile: An isomer with nitrile groups in the ortho position.
Uniqueness
5-(Chloromethyl)isophthalonitrile is unique due to the presence of the chloromethyl group, which provides additional reactivity and versatility in chemical synthesis. This functional group allows for further modifications and the creation of a wide range of derivatives, making it valuable in various applications .
Properties
Molecular Formula |
C9H5ClN2 |
|---|---|
Molecular Weight |
176.60 g/mol |
IUPAC Name |
5-(chloromethyl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C9H5ClN2/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4H2 |
InChI Key |
QEBGPJKCHSERLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C#N)C#N)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


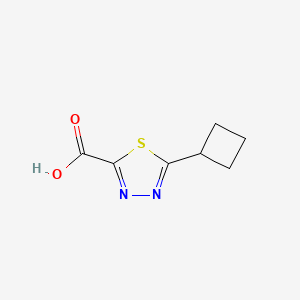
![7,8,16,17-tetrahydro-6H,15H-dibenzo[b,i][1,4,8,11]tetraoxacyclotetradecine](/img/structure/B13922538.png)
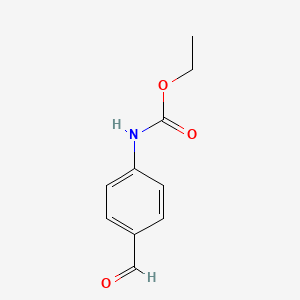
![1-Methyl-1-azaspiro[4.4]nonan-6-OL](/img/structure/B13922556.png)
![tert-butyl (3aS,8bR)-4-amino-8-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13922563.png)
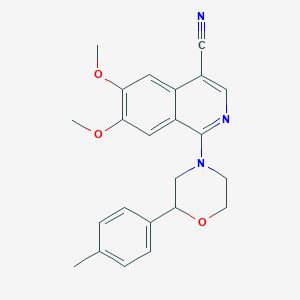
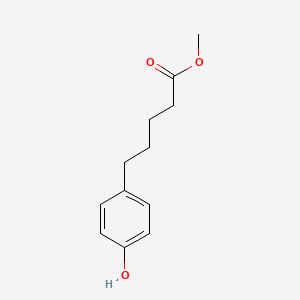

methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]benzamide](/img/structure/B13922591.png)
![6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13922594.png)
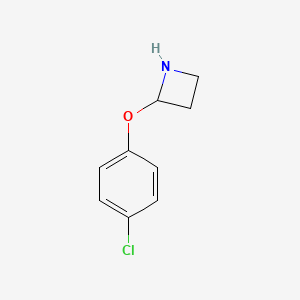
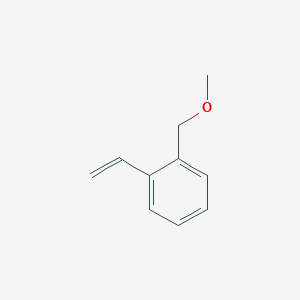
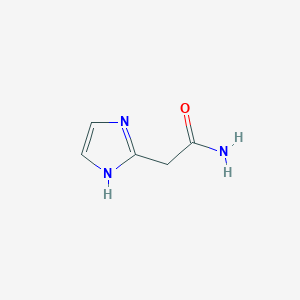
![5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine](/img/structure/B13922614.png)
